Cas no 1488973-74-5 (Benzeneethanamine, N-ethyl-β-(2-methoxyethyl)-)

Benzeneethanamine, N-ethyl-β-(2-methoxyethyl)- structure
1488973-74-5 structure
Product Name:Benzeneethanamine, N-ethyl-β-(2-methoxyethyl)-
Numero CAS:1488973-74-5
MF:C13H21NO
MW:207.311943769455
CID:5941336
PubChem ID:65430404
Update Time:2025-06-11

Benzeneethanamine, N-ethyl-β-(2-methoxyethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine, N-ethyl-β-(2-methoxyethyl)-
    • n-Ethyl-4-methoxy-2-phenylbutan-1-amine
    • EN300-800589
    • AKOS014766762
    • CS-0303439
    • ethyl(4-methoxy-2-phenylbutyl)amine
    • 1488973-74-5
    • Inchi: 1S/C13H21NO/c1-3-14-11-13(9-10-15-2)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3
    • Chiave InChI: NIQUYPZMXRSYRS-UHFFFAOYSA-N
    • Sorrisi: C(C1C=CC=CC=1)(CNCC)CCOC

Proprietà calcolate

  • Massa esatta: 207.162314293g/mol
  • Massa monoisotopica: 207.162314293g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 7
  • Complessità: 144
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 21.3Ų

Proprietà sperimentali

  • Densità: 0.939±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 294.5±33.0 °C(Predicted)
  • pka: 10.19±0.29(Predicted)

Benzeneethanamine, N-ethyl-β-(2-methoxyethyl)- Prezzodi più >>

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Benzeneethanamine, N-ethyl-β-(2-methoxyethyl)- Letteratura correlata

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